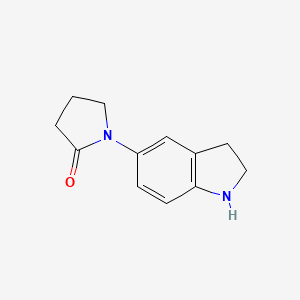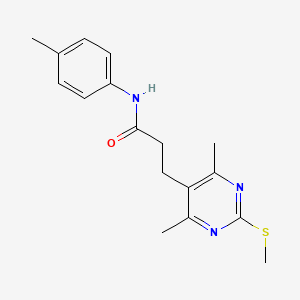
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-methylphenyl)propanamide, also known as DM-1, is a small molecule drug that has been developed as an anticancer agent. DM-1 is a synthetic analog of maytansine, a natural product that has shown potent anticancer activity. DM-1 is a promising drug candidate due to its high potency and selectivity against cancer cells.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds with structural features similar to the query compound have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant in the context of emesis and depression treatments. For example, a study detailed the development of a water-soluble NK1 receptor antagonist that showed efficacy in pre-clinical tests for emesis and depression, highlighting the therapeutic potential of such compounds in neurological disorders (Harrison et al., 2001).
Antiviral Agents
Pyrimidine derivatives have shown significant antiviral activities, including against herpes simplex virus and human immunodeficiency virus. A study synthesized 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, demonstrating their inhibitory effects on the replication of various viruses. This research underscores the role of pyrimidine scaffolds in developing new antiviral drugs (Holý et al., 2002).
Aromatase Inhibitors for Cancer Treatment
Research into the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis offers insights into potential cancer treatments. Compounds in this category have shown stronger inhibition compared to known treatments, suggesting their utility in hormone-dependent breast cancer management (Hartmann & Batzl, 1986).
Heterocyclic Chemistry and Drug Development
The utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, as discussed by Fadda et al. (2012), illustrates the versatility of pyrimidine-based compounds in medicinal chemistry and drug development. Such research paves the way for discovering novel therapeutic agents (Fadda et al., 2012).
properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-5-7-14(8-6-11)20-16(21)10-9-15-12(2)18-17(22-4)19-13(15)3/h5-8H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYAEBOHGJTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

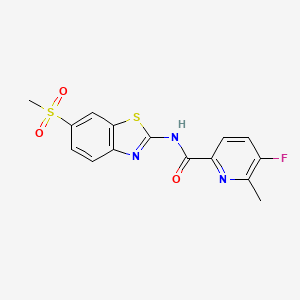
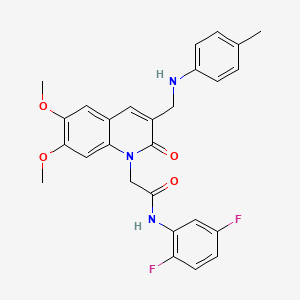
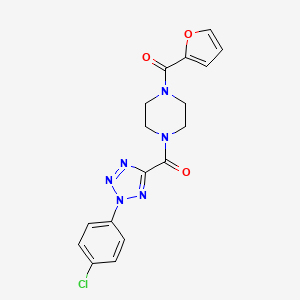
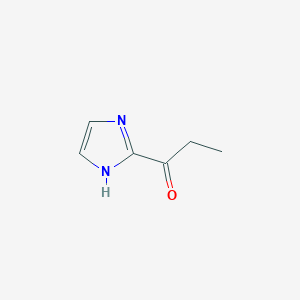
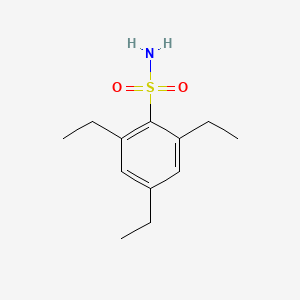
![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)
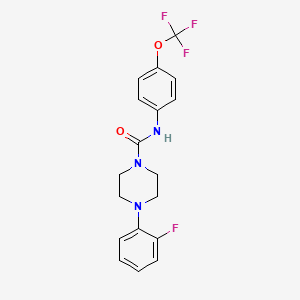
![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)
![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)
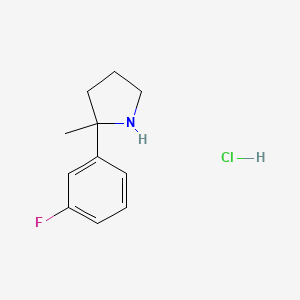
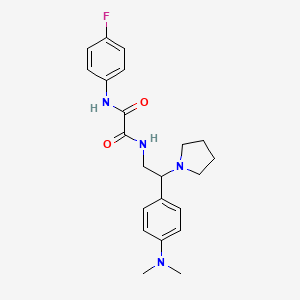
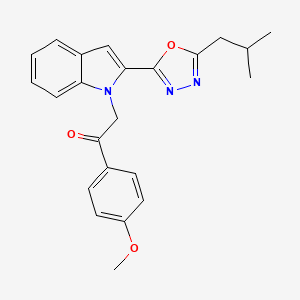
![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
